molecular formula C12H22O B1594595 9-Dodecyn-1-ol CAS No. 71084-08-7

9-Dodecyn-1-ol

Cat. No.: B1594595
CAS No.: 71084-08-7
M. Wt: 182.3 g/mol
InChI Key: MIDXCKJJIFQOLT-UHFFFAOYSA-N
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Description

9-Dodecyn-1-ol is an organic compound with the molecular formula C₁₂H₂₂O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its applications in synthetic chemistry and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Dodecyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired alcohol. Another method includes the hydroboration-oxidation of 1-dodecyne, where the alkyne is first converted to a borane intermediate and then oxidized to form the alcohol .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydrogenation step .

Chemical Reactions Analysis

Types of Reactions: 9-Dodecyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Dodecyn-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 9-Dodecyn-1-ol involves its interaction with various molecular targets. In chemical reactions, the triple bond and hydroxyl group are key reactive sites. The compound can undergo nucleophilic addition, where nucleophiles attack the electrophilic carbon atoms of the triple bond. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

  • 9-Tridecyn-1-ol
  • 9-Tetradecyn-1-ol
  • 9-Pentadecyn-1-ol
  • 11-Dodecyn-1-ol

Comparison: 9-Dodecyn-1-ol is unique due to its specific chain length and the position of the triple bond. Compared to its analogs, it may exhibit different reactivity and physical properties, such as boiling point and solubility. These differences can influence its suitability for various applications in synthesis and industry .

Properties

IUPAC Name

dodec-9-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2,5-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDXCKJJIFQOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072240
Record name 9-Dodecyn-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71084-08-7
Record name 9-Dodecyn-1-ol
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Record name 9-Dodecyn-1-ol
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Record name 9-Dodecyn-1-ol
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Record name 9-Dodecyn-1-ol
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Record name 9-Dodecyn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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